2,3-Dimethylquinoxaline

Description

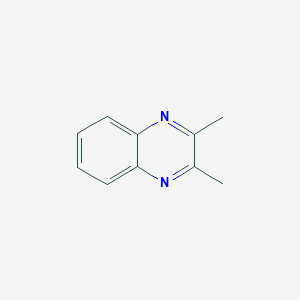

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHNZQFCDGOQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062355 | |

| Record name | Quinoxaline, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream colored or brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dimethylquinoxaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2379-55-7 | |

| Record name | 2,3-Dimethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2NH2OBE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylquinoxaline is a heterocyclic aromatic organic compound belonging to the quinoxaline (B1680401) family. It is characterized by a quinoxaline core substituted with two methyl groups at the 2 and 3 positions.[1][2][3][4] This compound and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical scaffold.[5][6][7] This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2,3-Dimethylquinoxaline, presenting key data in a structured format to support research and development activities.

Chemical Structure and Identification

The fundamental structure of 2,3-Dimethylquinoxaline consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, with methyl groups attached to the carbon atoms of the pyrazine ring.

| Identifier | Value |

| IUPAC Name | 2,3-dimethylquinoxaline[3][8][9] |

| CAS Number | 2379-55-7[1][5][8] |

| Molecular Formula | C₁₀H₁₀N₂[1][3][4][5][9] |

| SMILES | CC1=NC2=CC=CC=C2N=C1C[3][9] |

| InChI | InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3[3][8][10] |

| InChIKey | FKHNZQFCDGOQGV-UHFFFAOYSA-N[3][8][9][10] |

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dimethylquinoxaline is provided below, offering essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 158.20 g/mol [1][3][4][11] | ChemicalBook, ResearchGate, PubChem, Guidechem |

| Appearance | Beige crystalline powder[1][2], Cream colored or brown powder[3] | ChemicalBook, PubChem |

| Melting Point | 104-108 °C[1][2] | ChemicalBook |

| Boiling Point | 130 °C / 1.5mmHg[1] | ChemicalBook |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water.[5] | CymitQuimica |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,3-Dimethylquinoxaline.

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectra available in CDCl₃.[10][12] |

| ¹³C NMR | Spectra available in CDCl₃.[3][13] |

| Infrared (IR) | Spectra available as KBr disc and nujol mull.[3][14] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available.[8][15] |

Experimental Protocols

The synthesis of 2,3-Dimethylquinoxaline and its derivatives is typically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

General Synthesis of 2,3-Dimethylquinoxaline

This protocol describes a common method for the synthesis of 2,3-Dimethylquinoxaline.

Materials:

-

o-phenylenediamine

-

2,3-butanedione (diacetyl)

-

Ethanol or acetic acid (solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

-

Addition of Dicarbonyl: To the stirred solution, add 2,3-butanedione. A catalytic amount of glacial acetic acid can be added if the reaction is slow.[16]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[16][17]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product can be isolated by precipitation with water followed by filtration.[17][18]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.[1][2] Steam distillation is another reported purification method.[1][19]

Logical Relationship of Synthesis

The following diagram illustrates the general synthetic pathway for 2,3-Dimethylquinoxaline.

Biological Activity

2,3-Dimethylquinoxaline has been investigated for its potential biological activities, notably exhibiting a broad spectrum of antifungal properties against various fungal species.[7][20][21] This makes it a compound of interest for the development of new antifungal agents. Studies have also explored its role in antimicrobial and anticancer applications, highlighting the therapeutic potential of the quinoxaline scaffold.[5][6][22]

Conclusion

2,3-Dimethylquinoxaline is a well-characterized compound with a straightforward synthetic route and a range of documented physicochemical and spectral properties. Its demonstrated biological activity, particularly its antifungal effects, positions it as a valuable scaffold for further research and development in medicinal chemistry. This guide provides a foundational repository of technical information to assist researchers in their exploration of this versatile molecule.

References

- 1. 2,3-DIMETHYLQUINOXALINE CAS#: 2379-55-7 [m.chemicalbook.com]

- 2. 2,3-DIMETHYLQUINOXALINE | 2379-55-7 [chemicalbook.com]

- 3. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 2379-55-7: 2,3-Dimethylquinoxaline | CymitQuimica [cymitquimica.com]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. benchchem.com [benchchem.com]

- 8. Quinoxaline, 2,3-dimethyl- [webbook.nist.gov]

- 9. 2,3-Dimethylquinoxaline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. 2,3-DIMETHYLQUINOXALINE(2379-55-7) IR2 [m.chemicalbook.com]

- 15. Quinoxaline, 2,3-dimethyl- [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 2,3-DIMETHYLQUINOXALINE synthesis - chemicalbook [chemicalbook.com]

- 19. 2,3-Dimethylquinoxaline (2379-55-7) for sale [vulcanchem.com]

- 20. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

2,3-Dimethylquinoxaline CAS number and molecular weight

An In-Depth Technical Guide to 2,3-Dimethylquinoxaline for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and insights into its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering structured data and visual workflows to support further investigation and application of this versatile molecule.

Core Properties of 2,3-Dimethylquinoxaline

2,3-Dimethylquinoxaline is an aromatic organic compound featuring a quinoxaline (B1680401) core substituted with two methyl groups at the 2 and 3 positions.[1] Its chemical structure and properties make it a valuable building block in the synthesis of more complex, biologically active molecules.[1][2]

Physicochemical and Identification Data

The key identifying and physical properties of 2,3-Dimethylquinoxaline are summarized below for easy reference.

| Property | Value |

| CAS Number | 2379-55-7 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol [3] |

| IUPAC Name | 2,3-dimethylquinoxaline[3] |

| Appearance | Beige to yellow or brown crystalline powder[1][2] |

| Melting Point | 104-108 °C[2][4] |

| Boiling Point | 130 °C / 1.5 mmHg[2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water.[1] |

| pKa (Predicted) | 1.69 ± 0.48[5] |

Synthesis and Purification Protocols

The standard method for synthesizing 2,3-Dimethylquinoxaline involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, in this case, diacetyl (2,3-butanedione).

Experimental Protocol: Synthesis via Condensation Reaction

This protocol details a general procedure for the synthesis of 2,3-Dimethylquinoxaline from o-phenylenediamine and diacetyl.

Materials:

-

o-phenylenediamine (1,2-diaminobenzene)

-

Diacetyl (2,3-butanedione)

-

Methanol (B129727) or Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) in methanol (10 mL).

-

To this solution, add diacetyl (10 mmol).

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is poured into water (10 mL) to precipitate the crude product.[6]

-

The solid product is collected by filtration and dried.[6]

Experimental Protocol: Purification

Purification of the crude 2,3-Dimethylquinoxaline can be effectively achieved through recrystallization or steam distillation.

Method 1: Recrystallization

-

Dissolve the crude product in a minimal amount of hot aqueous ethanol.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

If precipitation is slow, the solution can be further cooled in an ice bath.

-

Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

Method 2: Steam Distillation

-

For larger scale purification, suspend the crude product in an aqueous solution.

-

Perform steam distillation. 2,3-Dimethylquinoxaline is volatile with steam.

-

The purified compound will crystallize in the distillate.[2][4]

Synthesis Workflow Diagram

References

- 1. CAS 2379-55-7: 2,3-Dimethylquinoxaline | CymitQuimica [cymitquimica.com]

- 2. 2,3-DIMETHYLQUINOXALINE CAS#: 2379-55-7 [m.chemicalbook.com]

- 3. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-DIMETHYLQUINOXALINE | 2379-55-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,3-DIMETHYLQUINOXALINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 2,3-Dimethylquinoxaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylquinoxaline. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative information and presenting a detailed, robust experimental protocol for the precise determination of its solubility in various organic solvents.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a significant scarcity of specific quantitative solubility data for 2,3-dimethylquinoxaline in a broad range of organic solvents. A single data point has been identified, though the solvent was not explicitly stated, it is presumed to be water based on the terminology used in the original source. Researchers are strongly advised to experimentally determine solubility in their specific solvent systems and conditions of interest.

Table 1: Quantitative Solubility of 2,3-Dimethylquinoxaline

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Presumed Water | 25 | 8.9 | ~0.056 |

Note: The molar solubility was calculated using the molecular weight of 2,3-dimethylquinoxaline (158.20 g/mol ).

Qualitative Solubility Information

Qualitative descriptions from various sources provide general guidance for solvent selection. This information is often derived from purification methods and synthesis workups.

Table 2: Qualitative Solubility of 2,3-Dimethylquinoxaline

| Solvent(s) | Observation |

| Ethanol, Dichloromethane | Described as being soluble in these organic solvents. |

| Distilled Water, Aqueous EtOH | Can be purified by recrystallization, indicating temperature-dependent solubility. |

| Dimethyl Sulfoxide (DMSO) | A stock solution of 2,3-dimethylquinoxaline was prepared in 100% DMSO for a study. |

Factors Influencing Solubility

The solubility of quinoxaline (B1680401) derivatives like 2,3-dimethylquinoxaline is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these principles is essential for solvent selection and for interpreting experimental results.

Caption: Logical relationships governing the solubility of 2,3-dimethylquinoxaline.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol provides a detailed methodology that can be adapted for 2,3-dimethylquinoxaline.

Objective: To quantitatively determine the equilibrium solubility of 2,3-dimethylquinoxaline in a specific organic solvent at a controlled temperature.

Materials:

-

2,3-Dimethylquinoxaline (solid, high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps (B75204) or sealed flasks

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Quantitative analytical instrumentation (e.g., HPLC with UV detector, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Experimental Workflow Diagram:

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Detailed Methodology:

-

Preparation of Solutions:

-

Add an excess amount of solid 2,3-dimethylquinoxaline to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Accurately add a known volume (e.g., 5 or 10 mL) of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to ensure that equilibrium between the solid and liquid phases is reached. For many organic compounds, this period is typically between 24 and 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a stable plateau.

-

-

Sample Withdrawal and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to rest in the constant temperature bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any microscopic undissolved particles. The filter and syringe should be pre-equilibrated to the experimental temperature if possible to prevent precipitation.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of 2,3-dimethylquinoxaline in the diluted sample using a validated analytical technique:

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If 2,3-dimethylquinoxaline has a distinct chromophore and no interfering substances are present, this can be a rapid method. A calibration curve (absorbance vs. concentration) is required.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's boiling point). The mass of the remaining solid is then determined to calculate the solubility.

-

-

-

Calculation of Solubility:

-

Using the concentration of the diluted sample determined in the previous step, calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

Express the final solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Spectroscopic Analysis of 2,3-Dimethylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2,3-dimethylquinoxaline. The information is presented to support the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and IR spectral data for 2,3-dimethylquinoxaline. The data is organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2,3-dimethylquinoxaline provides information about the chemical environment of the hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-5, H-8 | ~7.96 | Multiplet |

| H-6, H-7 | ~7.65 | Multiplet |

| -CH₃ (at C2, C3) | ~2.71 | Singlet |

Table 1: ¹H NMR Spectral Data for 2,3-Dimethylquinoxaline in CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the 2,3-dimethylquinoxaline molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C-2, C-3 | ~154.5 |

| C-4a, C-8a | ~140.9 |

| C-5, C-8 | ~129.2 |

| C-6, C-7 | ~128.8 |

| -CH₃ (at C2, C3) | ~22.9 |

Table 2: ¹³C NMR Spectral Data for 2,3-Dimethylquinoxaline.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dimethylquinoxaline highlights the characteristic vibrational frequencies of its functional groups.

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | Aromatic C-H Stretch | Medium |

| ~2920 | Aliphatic C-H Stretch | Medium |

| ~1620 | C=N Stretch (ring) | Strong |

| ~1570, ~1490 | Aromatic C=C Stretch | Strong |

| ~1440 | CH₃ Asymmetric Bending | Medium |

| ~1375 | CH₃ Symmetric Bending | Medium |

| ~760 | Aromatic C-H Out-of-Plane Bending | Strong |

Table 3: Key IR Absorption Bands for 2,3-Dimethylquinoxaline.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of 2,3-dimethylquinoxaline.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of 2,3-dimethylquinoxaline for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Other suitable deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Gently vortex the sample until the solid is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2.1.2. Instrument Parameters and Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard one-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

2.1.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify and integrate the peaks in the ¹H spectrum.

IR Spectroscopy Protocol

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of 2,3-dimethylquinoxaline with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

2.2.2. Instrument Parameters and Acquisition

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty sample compartment.

-

2.2.3. Data Processing

-

Background Subtraction: Subtract the background spectrum from the sample spectrum.

-

Peak Identification: Identify and label the significant absorption bands.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of 2,3-dimethylquinoxaline to the acquisition and interpretation of its spectral data.

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 2,3-Dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2,3-Dimethylquinoxaline. This heterocyclic compound, a derivative of quinoxaline (B1680401), has its roots in the foundational work on quinoxaline synthesis from the late 19th century. This document details the seminal Hinsberg condensation reaction, the primary method for its synthesis, and provides a detailed experimental protocol. A thorough compilation of its physicochemical and spectral data is presented in tabular format for easy reference. Furthermore, this guide includes visualizations of the synthetic pathway and a logical workflow for its characterization, designed to aid researchers and professionals in the fields of medicinal chemistry and drug development.

Discovery and Historical Context

The journey of 2,3-Dimethylquinoxaline begins with the broader exploration of quinoxaline chemistry. The foundational method for synthesizing quinoxaline derivatives was established in 1884 by Körner and Hinsberg.[1][2][3] Their pioneering work involved the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound, a reaction now famously known as the Hinsberg condensation.[4] This reaction laid the groundwork for the creation of a vast array of quinoxaline-based heterocycles.

While a specific date for the discovery of 2,3-Dimethylquinoxaline is not prominently recorded, its synthesis is a direct application of the Hinsberg methodology. A key early reference for this class of compounds is a 1929 publication in the Journal of the Chemical Society by S. T. Henderson, which described the synthesis of derivatives of 2,3-dimethylquinoxaline.[1] The synthesis of 2,3-Dimethylquinoxaline itself involves the straightforward condensation of o-phenylenediamine (B120857) with diacetyl (2,3-butanedione).[1]

The quinoxaline core is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] This has driven continued interest in the synthesis and evaluation of novel quinoxaline compounds like 2,3-Dimethylquinoxaline.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 2,3-Dimethylquinoxaline is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of 2,3-Dimethylquinoxaline

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [7] |

| Molecular Weight | 158.20 g/mol | [3] |

| Appearance | Beige to white to cream to brown crystalline powder or lumps | [1][5][8] |

| Melting Point | 101-109 °C | [1][5][8] |

| Boiling Point | 130 °C at 1.5 mmHg | [1][5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. | [7] |

| CAS Number | 2379-55-7 | [7] |

Table 2: Spectral Data of 2,3-Dimethylquinoxaline

| Spectrum Type | Key Peaks/Shifts | Source(s) |

| ¹H NMR | δ (ppm): 7.9-8.1 (m, 2H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 2.75 (s, 6H, 2xCH₃) | [9] |

| ¹³C NMR | δ (ppm): 154.6, 141.5, 129.3, 128.9, 23.4 | [3] |

| IR (KBr disc) | ν (cm⁻¹): ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1560 (C=N), ~1490 (C=C) | [10] |

| Mass Spectrum (EI) | m/z (%): 158 (M⁺, 100), 130, 117, 104, 77 | [11] |

Synthesis of 2,3-Dimethylquinoxaline

The primary and most historically significant method for the synthesis of 2,3-Dimethylquinoxaline is the Hinsberg condensation reaction.

General Reaction Scheme

The synthesis proceeds via the condensation of o-phenylenediamine with diacetyl (2,3-butanedione), typically in a suitable solvent and often with acid catalysis.

Caption: General reaction for the synthesis of 2,3-Dimethylquinoxaline.

Experimental Protocol: Hinsberg Condensation

This protocol is based on the general principles of the Hinsberg reaction for the synthesis of quinoxalines.

Materials:

-

o-Phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol (or glacial acetic acid)

-

Reflux apparatus

-

Crystallization solvents (e.g., ethanol, water)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

To the stirred solution, add diacetyl (1.0 - 1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux for a period of 1-3 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product may precipitate upon cooling. If not, add water to induce precipitation.

-

Collect the solid product by filtration and wash with cold ethanol or water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,3-Dimethylquinoxaline.

Characterization Workflow

A logical workflow for the characterization of the synthesized 2,3-Dimethylquinoxaline is crucial to confirm its identity and purity.

Caption: Workflow for the characterization of 2,3-Dimethylquinoxaline.

Conclusion

2,3-Dimethylquinoxaline is a historically significant heterocyclic compound whose synthesis is a classic example of the application of the Hinsberg condensation. While its discovery is not attributed to a single event, its existence is a logical extension of the foundational work on quinoxalines in the late 19th and early 20th centuries. The well-established synthetic route and the availability of detailed characterization data make it an accessible and important molecule for further investigation. Given the known pharmacological importance of the quinoxaline scaffold, 2,3-Dimethylquinoxaline and its derivatives represent a continuing area of interest for researchers in medicinal chemistry and drug development, holding potential for the discovery of new therapeutic agents.[6]

References

- 1. 2,3-DIMETHYLQUINOXALINE CAS#: 2379-55-7 [m.chemicalbook.com]

- 2. 2,3-DIMETHYLQUINOXALINE synthesis - chemicalbook [chemicalbook.com]

- 3. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scribd.com [scribd.com]

- 7. CAS 2379-55-7: 2,3-Dimethylquinoxaline | CymitQuimica [cymitquimica.com]

- 8. 2,3-Dimethylquinoxaline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR [m.chemicalbook.com]

- 10. 2,3-DIMETHYLQUINOXALINE(2379-55-7) IR2 spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

2,3-Dimethylquinoxaline: An In-Depth Technical Guide to its Biological Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline (B1680401) and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities. This technical guide focuses on the biological mechanism of action of a specific derivative, 2,3-Dimethylquinoxaline (DMQ). While research on the broader quinoxaline class is extensive, this document consolidates the available data on DMQ, including its established antimicrobial properties and potential anticancer and anti-inflammatory activities. This guide provides a comprehensive overview of its known biological effects, quantitative data from key studies, detailed experimental protocols for its evaluation, and visual representations of potential signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

2,3-Dimethylquinoxaline (DMQ) is a heterocyclic compound featuring a quinoxaline core, which is a fusion of a benzene (B151609) and a pyrazine (B50134) ring, with two methyl groups substituted at the 2 and 3 positions.[1] This structure has been identified as a pharmacophore in various biologically active molecules.[2] The versatile scaffold of the quinoxaline ring system allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2][3] DMQ itself has been shown to possess broad-spectrum antimicrobial activity and is found naturally in some plants, such as Chromolaena odorata.[4] This guide will delve into the current understanding of DMQ's mechanism of action in biological systems.

Biological Activities and Mechanisms of Action

The biological activities of 2,3-Dimethylquinoxaline and its derivatives are multifaceted, with evidence suggesting multiple mechanisms of action.

Antimicrobial Activity

2,3-Dimethylquinoxaline has demonstrated significant broad-spectrum antifungal activity.[4] Studies have reported its efficacy against a range of pathogenic fungi.[3]

Mechanism of Action: The precise molecular mechanism of the antifungal action of 2,3-Dimethylquinoxaline is not yet fully elucidated. However, it is hypothesized that like other quinoxaline derivatives, it may interfere with essential cellular processes in fungi. The fungicidal activity observed suggests that it induces fungal cell death rather than merely inhibiting growth.

Anticancer Activity (Potential)

While direct and extensive studies on the anticancer activity of 2,3-Dimethylquinoxaline are limited, the broader class of quinoxaline derivatives exhibits potent anticancer effects through various mechanisms.[5][6][7] These mechanisms, which may be relevant for DMQ, include:

-

Inhibition of Protein Tyrosine Kinases (PTKs): Many quinoxaline derivatives act as inhibitors of PTKs, which are critical regulators of cell growth, differentiation, and survival.[5] Dysregulation of PTK signaling is a common feature of many cancers.[5]

-

Topoisomerase II Inhibition: Some quinoxaline compounds have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair.[6][7] Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells.[7]

-

Induction of Apoptosis: Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling proteins, including the upregulation of pro-apoptotic proteins (e.g., p53, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[7]

-

Cell Cycle Arrest: The antiproliferative effects of some quinoxaline derivatives are attributed to their ability to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[5]

A toxicity study on 2,3-Dimethylquinoxaline showed a non-significant reduction in ATP in the human hepatocellular carcinoma cell line (HepG2), with an IC50 greater than 100 μM, suggesting low cytotoxicity in this specific cell line under the tested conditions.[4]

Anti-inflammatory Activity (Potential)

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[8][9] The proposed mechanisms for their anti-inflammatory effects include:

-

Inhibition of Inflammatory Mediators: Quinoxaline derivatives may exert their anti-inflammatory effects by inhibiting the production or activity of pro-inflammatory mediators.

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory properties of quinoxalines are also attributed to their ability to inhibit the expression of various inflammatory modulators such as cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[9]

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of 2,3-Dimethylquinoxaline.

Table 1: Antifungal Activity of 2,3-Dimethylquinoxaline

| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Cryptococcus neoformans | 9[3] |

| Candida auris | 190[3] |

| Candida albicans (ATCC 10231) | 470[3] |

| Candida parapsilosis | 560[3] |

| Candida glabrata | 935[3] |

| Candida krusei | 935[3] |

| Candida tropicalis | 1125[3] |

Table 2: In Vitro Toxicity Data for 2,3-Dimethylquinoxaline

| Cell Line | Assay | Endpoint | Result |

| Human Hepatocellular Carcinoma (HepG2) | ATP quantification | IC50 | > 100 μM[4] |

| Human Embryonic Kidney cells (HEK-293) | Not specified | Not specified | Negative toxicity results at concentrations ≤100 μM |

| Renal Progenitor Tubule Epithelial Cells (RPTEC) | Not specified | Not specified | Negative toxicity results at concentrations ≤100 μM |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of 2,3-Dimethylquinoxaline. The following are generalized protocols for key experiments.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials:

-

2,3-Dimethylquinoxaline

-

Fungal isolates

-

RPMI-1640 broth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Protocol:

-

Preparation of Inoculum: Fungal cultures are grown on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve the desired final inoculum concentration.

-

Preparation of Microdilution Plates: A two-fold serial dilution of 2,3-Dimethylquinoxaline is prepared in a 96-well microtiter plate with RPMI-1640 broth.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing medium only (negative control) and medium with the fungal suspension but no drug (positive control) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of 2,3-Dimethylquinoxaline that shows no visible growth of the fungus.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

2,3-Dimethylquinoxaline

-

Human cancer cell lines

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of 2,3-Dimethylquinoxaline (typically dissolved in DMSO and then diluted in culture medium). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

While the specific signaling pathways directly modulated by 2,3-Dimethylquinoxaline are not yet fully elucidated, the broader class of quinoxaline derivatives is known to interact with several key cancer-related pathways. The following diagrams illustrate these potential pathways and a general workflow for evaluating the anticancer potential of a quinoxaline derivative.

Caption: Potential signaling pathways targeted by quinoxaline derivatives.

Caption: Experimental workflow for evaluating the biological activity of 2,3-Dimethylquinoxaline.

Conclusion and Future Directions

2,3-Dimethylquinoxaline is a promising heterocyclic compound with demonstrated broad-spectrum antifungal activity. While its potential as an anticancer and anti-inflammatory agent is suggested by the activities of the broader quinoxaline class, further direct investigation is required to fully elucidate its specific mechanisms of action and molecular targets. The available data, particularly the quantitative antifungal activity and preliminary toxicity profile, provide a solid foundation for future research.

Future studies should focus on:

-

Comprehensive Anticancer and Anti-inflammatory Screening: Evaluating the cytotoxic and anti-inflammatory effects of 2,3-Dimethylquinoxaline against a wider range of cancer cell lines and in relevant in vivo models.

-

Molecular Target Identification: Utilizing techniques such as enzymatic assays and proteomics to identify the specific molecular targets of 2,3-Dimethylquinoxaline.

-

Signaling Pathway Elucidation: Investigating the impact of 2,3-Dimethylquinoxaline on key signaling pathways implicated in cancer and inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 2,3-Dimethylquinoxaline to optimize its biological activity and pharmacokinetic properties.

A deeper understanding of the mechanism of action of 2,3-Dimethylquinoxaline will be crucial for its potential development as a novel therapeutic agent. This technical guide provides a framework for guiding such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening | PLOS One [journals.plos.org]

The Medicinal Chemistry Potential of 2,3-Dimethylquinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401), a heterocyclic scaffold composed of a benzene (B151609) and a pyrazine (B50134) ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Among these, 2,3-Dimethylquinoxaline (DMQ) has emerged as a compound of significant interest due to its natural occurrence and established broad-spectrum antimicrobial effects. This technical guide provides a comprehensive overview of the current knowledge on 2,3-Dimethylquinoxaline, focusing on its synthesis, biological activities with quantitative data, and known safety profile. While research on DMQ is ongoing, this document consolidates the existing data to serve as a valuable resource for its potential applications in drug discovery and development.

Synthesis of 2,3-Dimethylquinoxaline

The synthesis of 2,3-Dimethylquinoxaline is most commonly achieved through a condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, specifically 2,3-butanedione (B143835) (diacetyl). This straightforward and efficient method allows for the construction of the quinoxaline core.

General Synthetic Workflow

Caption: General workflow for the synthesis of 2,3-Dimethylquinoxaline.

Biological Activities

2,3-Dimethylquinoxaline has been primarily investigated for its antimicrobial properties, demonstrating significant antifungal and antibacterial activity.

Antifungal Activity

DMQ exhibits a broad spectrum of activity against various fungal pathogens. The minimum inhibitory concentrations (MIC) against several clinically relevant fungi are summarized below.

| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| Cryptococcus neoformans | 9 | [1] |

| Candida auris | 190 | [2] |

| Aspergillus fumigatus | 370 | [2] |

| Candida albicans (ATCC 10231) | 470 | [2] |

| Candida parapsilosis | 560 | [2] |

| Candida glabrata | 935 | [2] |

| Candida krusei | 935 | [2] |

| Candida tropicalis | 1125 | [1][2] |

| Aspergillus niger | 370 | [2] |

| Trichophyton rubrum | 370 | [2] |

Antibacterial Activity

While the primary focus has been on its antifungal effects, 2,3-Dimethylquinoxaline and its derivatives have also shown promise as antibacterial agents. Specific MIC values for DMQ against a wide range of bacteria are not extensively reported in the available literature. However, studies on closely related quinoxaline derivatives suggest potential efficacy. For instance, a study on a quinoxaline derivative against Methicillin-Resistant Staphylococcus aureus (MRSA) showed promising results, with most isolates having MICs between 1-4 µg/mL.[3] Another study on 2,3-bis(phenylamino) quinoxaline derivatives reported MIC values ranging from 0.25 to 1 mg/L against various strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis.[4]

Antiviral and Anticancer Potential

The antiviral and anticancer activities of 2,3-Dimethylquinoxaline have not been extensively studied. However, the broader class of quinoxaline derivatives has shown significant potential in these areas. Various quinoxaline derivatives have been reported to exhibit antiviral activity against a range of viruses, including human cytomegalovirus (HCMV).[1] Some derivatives have demonstrated potent anticancer activity through mechanisms such as inhibition of protein kinases or tubulin polymerization.[5][6] For example, a 2,3,6-trisubstituted quinoxaline derivative was found to inhibit the Wnt/β-catenin signaling pathway with an IC₅₀ of about 10 μM in A549/Wnt2 cells.[7] While these findings are promising, further research is needed to determine if 2,3-Dimethylquinoxaline itself possesses similar activities. A study on the hepatotoxicity of DMQ on HepG2 cells (a human liver cancer cell line) showed an IC50 of more than 100 μM, indicating low cytotoxicity in this specific cell line.[8][9]

Experimental Protocols

Synthesis of 2,3-Dimethylquinoxaline

A general and efficient method for the synthesis of 2,3-Dimethylquinoxaline involves the condensation of o-phenylenediamine with 2,3-butanedione.[10]

Materials:

-

o-phenylenediamine

-

2,3-butanedione (diacetyl)

-

Methanol

-

Saccharin (catalyst)

-

Silica (B1680970) gel for chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Ethyl acetate)

Procedure:

-

To a solution of 2,3-butanedione (10 mmol) in methanol (10 mL), successively add saccharin (92 mg, 0.5 mmol) and o-phenylenediamine (10 mmol).[10]

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

-

Upon completion, pour the reaction mixture into water (10 mL).[10]

-

Collect the resulting solid by filtration and dry it to obtain the crude product.[10]

-

Purify the crude product by chromatography over silica gel to afford pure 2,3-Dimethylquinoxaline.[10]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of 2,3-Dimethylquinoxaline against fungal species, based on CLSI guidelines.[2][11]

Materials:

-

2,3-Dimethylquinoxaline

-

Fungal strains

-

RPMI-1640 medium

-

96-well microtiter plates

-

Standardized fungal inoculum

Procedure:

-

Prepare a stock solution of 2,3-Dimethylquinoxaline in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Prepare a standardized fungal inoculum from a fresh culture according to CLSI standards.

-

Add the standardized fungal inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[11]

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT assay.[12][13]

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., DMEM)

-

96-well plates

-

2,3-Dimethylquinoxaline

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2,3-Dimethylquinoxaline and incubate for a specified period (e.g., 72 hours).[14]

-

Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Mechanism of Action

The precise molecular mechanism of action for 2,3-Dimethylquinoxaline is not yet fully elucidated. However, based on the known mechanisms of other quinoxaline derivatives, several possibilities can be proposed.

Potential Mechanisms of Action

Caption: Potential mechanisms of action for quinoxaline derivatives.

Many quinoxaline derivatives are known to exert their biological effects through various mechanisms, including:

-

DNA Intercalation and Inhibition of DNA Gyrase: Some quinoxalines can insert themselves between the base pairs of DNA, disrupting its replication and transcription, which can lead to cell death. They may also inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication.[11]

-

Kinase Inhibition: The quinoxaline scaffold is present in several kinase inhibitors. By targeting kinases that are crucial for cell signaling pathways involved in cell proliferation and survival, these compounds can exhibit anticancer activity.[5]

-

Induction of Apoptosis: Many anticancer agents, including some quinoxaline derivatives, work by triggering programmed cell death, or apoptosis, in cancer cells.

Further studies are required to determine which of these, or other, mechanisms are specifically employed by 2,3-Dimethylquinoxaline.

Safety and Toxicity

Toxicological studies on 2,3-Dimethylquinoxaline suggest an acceptable safety profile in rodents.

| Assay | Cell Line/Animal Model | Results | Reference |

| In Vitro Hepatotoxicity | HepG2 | IC50 > 100 μM | [8][9] |

| In Vitro Cardiotoxicity | hERG channel inhibition | No inhibition at concentrations ≤25 μM | [9] |

| In Vitro Nephrotoxicity | RPTEC | No significant effect at concentrations ≤100 μM | [9] |

| Acute Oral Toxicity | Mice | LD50 > 2000 mg/kg | [15] |

In vivo studies in mice indicated a median lethal dose (LD50) higher than 2000 mg/kg.[15] While generally well-tolerated, high doses in rodents have been associated with some histological changes and alterations in blood cell counts, warranting further investigation.[15]

Conclusion

2,3-Dimethylquinoxaline is a promising scaffold in medicinal chemistry, with well-documented broad-spectrum antifungal activity. Its straightforward synthesis and favorable preliminary safety profile make it an attractive starting point for the development of new therapeutic agents. While its antibacterial, antiviral, and anticancer activities require more in-depth investigation, the proven efficacy of the broader quinoxaline class in these areas suggests that DMQ and its derivatives hold significant untapped potential. Future research should focus on elucidating its specific mechanisms of action and expanding the evaluation of its biological activity to fully realize its therapeutic promise.

References

- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3,6-Trisubstituted quinoxaline derivative, a small molecule inhibitor of the Wnt/beta-catenin signaling pathway, suppresses cell proliferation and enhances radiosensitivity in A549/Wnt2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine | PLOS One [journals.plos.org]

- 9. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-DIMETHYLQUINOXALINE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dimethylquinoxaline: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylquinoxaline is a heterocyclic compound that has emerged as a pivotal building block in organic synthesis. Its rigid, planar structure, combined with the reactive methyl groups, provides a versatile platform for the development of a wide array of functional molecules. This guide offers a comprehensive overview of 2,3-dimethylquinoxaline, detailing its synthesis, physicochemical properties, and its burgeoning applications in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the 2,3-dimethylquinoxaline core has led to the discovery of potent therapeutic agents, innovative agricultural products, and advanced functional materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 2,3-dimethylquinoxaline is fundamental to its application in synthesis. The key properties and comprehensive spectroscopic data are summarized below.

Table 1: Physicochemical Properties of 2,3-Dimethylquinoxaline

| Property | Value | Reference |

| CAS Number | 2379-55-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Beige crystalline powder | [2] |

| Melting Point | 106-109 °C | [3] |

| Boiling Point | 130 °C at 1.5 mmHg | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and DMSO. | [5] |

Table 2: Spectroscopic Data for 2,3-Dimethylquinoxaline

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.04-8.01 (m, 2H, Ar-H), 7.69-7.66 (m, 2H, Ar-H), 2.76 (s, 6H, 2 x CH₃) | [6] |

| ¹³C NMR (CDCl₃) | δ 154.5, 141.5, 129.5, 129.0, 23.5 | [7] |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2920 (C-H), 1560 (C=N), 1480 (C=C) | [8] |

| Mass Spectrum (EI) | m/z 158 (M⁺), 157, 130, 117 | [9] |

| UV-Vis (in Water, pH 7) | λmax at 315 nm |

Synthesis of 2,3-Dimethylquinoxaline

The most prevalent and efficient method for the synthesis of 2,3-dimethylquinoxaline is the condensation reaction between o-phenylenediamine (B120857) and diacetyl (2,3-butanedione). Various catalysts and reaction conditions have been explored to optimize yield and minimize environmental impact.

Diagram 1: General Synthesis of 2,3-Dimethylquinoxaline

Caption: Condensation reaction for the synthesis of 2,3-dimethylquinoxaline.

Table 3: Comparison of Synthetic Protocols for 2,3-Dimethylquinoxaline

| Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |

| Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 h | 85-95 | [10] |

| Iodine (10 mol%) | DMSO | Room Temp. | 15-20 min | 94 | [11] |

| Cerium(IV) Ammonium Nitrate (5 mol%) | Water | Room Temp. | 15-30 min | 92-97 | [10] |

| Microwave-assisted | Ethanol | 120 °C | 5-10 min | 90-98 | [10] |

| Ultrasound-assisted | Ethanol | Room Temp. | 30-60 min | 88-96 | [10] |

| Catalyst-free | Water | 90 °C | 4-6 min | High | [12] |

Experimental Protocol: Green Synthesis in Water

This protocol details a catalyst-free, environmentally benign method for synthesizing 2,3-dimethylquinoxaline.

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Diacetyl (0.86 g, 10 mmol)

-

Water (20 mL)

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

In a 50 mL round-bottom flask, suspend o-phenylenediamine in 20 mL of water.

-

Add diacetyl to the suspension with stirring.

-

Heat the reaction mixture to 90 °C and maintain for 5-10 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The product precipitates from the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield pure 2,3-dimethylquinoxaline.

2,3-Dimethylquinoxaline as a Synthetic Building Block

The utility of 2,3-dimethylquinoxaline as a synthetic intermediate stems from the reactivity of its methyl groups and the potential for substitution on the benzene (B151609) ring. These reactive sites allow for the construction of a diverse library of derivatives.

Diagram 2: Reactivity of 2,3-Dimethylquinoxaline

Caption: Key synthetic transformations of 2,3-dimethylquinoxaline.

Key Synthetic Transformations

1. Oxidation of Methyl Groups: The methyl groups can be oxidized to form aldehydes or carboxylic acids, which are valuable functional handles for further elaboration.

-

Experimental Protocol: Oxidation to 2-Formyl-3-methylquinoxaline

-

Reagents: 2,3-Dimethylquinoxaline, Selenium dioxide (SeO₂), Dioxane, Water.

-

Procedure: A mixture of 2,3-dimethylquinoxaline and SeO₂ in aqueous dioxane is refluxed. After completion, the selenium is filtered off, and the product is isolated from the filtrate.

-

2. Benzylic Bromination: The methyl groups readily undergo free-radical bromination to yield bromomethyl derivatives, which are excellent electrophiles for nucleophilic substitution reactions.

-

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

-

Reagents: 2,3-Dimethylquinoxaline, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).

-

Procedure: A solution of 2,3-dimethylquinoxaline, NBS, and a catalytic amount of BPO in CCl₄ is refluxed. The reaction is monitored by TLC. After completion, the succinimide (B58015) byproduct is filtered off, and the product is purified from the filtrate.[13]

-

3. Condensation Reactions: The activated methyl groups can participate in condensation reactions with aldehydes to form styryl derivatives.

Applications in Drug Development

The quinoxaline (B1680401) scaffold is a "privileged structure" in medicinal chemistry, and derivatives of 2,3-dimethylquinoxaline have demonstrated a wide range of biological activities.

Diagram 3: Workflow for Biological Screening

Caption: General workflow for drug discovery using 2,3-dimethylquinoxaline.

Anticancer Activity

Numerous 2,3-dimethylquinoxaline derivatives have been investigated as potential anticancer agents. They have been shown to act as kinase inhibitors, apoptosis inducers, and cell cycle arrest agents.

-

Kinase Inhibition: Certain derivatives have shown potent inhibitory activity against kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1), which is implicated in various diseases including cancer.[14]

-

Apoptosis Induction: Some quinoxaline derivatives have been found to induce apoptosis in cancer cells through mitochondrial-dependent pathways.[15]

Table 4: Anticancer Activity of Selected 2,3-Dimethylquinoxaline Derivatives

| Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

| Dibromo-substituted quinoxaline | - | 30.17 nM (ASK1 inhibition) | ASK1 Kinase Inhibitor | [14] |

| Bromo-substituted quinoxalines | A549 (Lung) | 9.32 µM | Apoptosis Induction | [15] |

| Quinoxaline Sulfonamides | HepG2 (Liver) | Potent activity | - | [16] |

Antimicrobial Activity

2,3-Dimethylquinoxaline and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Table 5: Antimicrobial Activity of 2,3-Dimethylquinoxaline

| Microorganism | Activity (MIC) | Reference |

| Cryptococcus neoformans | 9 µg/mL | [17] |

| Candida tropicalis | 1125 µg/mL | [17] |

| Various pathogenic fungi | 9 - 1125 µg/mL | [17] |

Applications in Agrochemicals

The structural features of 2,3-dimethylquinoxaline make it an attractive scaffold for the development of novel agrochemicals.

Herbicidal, Fungicidal, and Insecticidal Activity

Research has shown that derivatives of 2,3-dimethylquinoxaline possess herbicidal, fungicidal, and insecticidal properties. For instance, certain quinoxaline derivatives have exhibited potent activity against the plant pathogen Rhizoctonia solani, the causative agent of rice sheath blight.[18]

Table 6: Agrochemical Activity of Selected Quinoxaline Derivatives

| Derivative | Target | Activity (EC₅₀) | Reference |

| 5j (a quinoxaline derivative) | Rhizoctonia solani | 8.54 µg/mL | [18] |

| 5t (a quinoxaline derivative) | Rhizoctonia solani | 12.01 µg/mL | [18] |

Applications in Materials Science

The rigid and aromatic nature of the quinoxaline ring system makes it a suitable component for functional organic materials.

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline-based polymers and small molecules have been investigated for their potential use in OLEDs. Their electron-accepting properties make them good candidates for host materials in phosphorescent OLEDs. For example, a bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative has been successfully employed as a yellow host material in PHOLEDs.[19]

Conclusion

2,3-Dimethylquinoxaline is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the diverse reactivity of its core structure, has enabled the synthesis of a multitude of compounds with significant applications in drug discovery, agrochemicals, and materials science. The continued exploration of the chemistry of 2,3-dimethylquinoxaline and its derivatives holds great promise for the development of new technologies and therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working in these exciting fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. bioengineer.org [bioengineer.org]

- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Basic Reactions of 2,3-Dimethylquinoxaline with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electrophilic reactions of 2,3-dimethylquinoxaline. The quinoxaline (B1680401) scaffold is a significant heterocyclic motif in medicinal chemistry, and understanding its reactivity with electrophiles is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document details the reactivity at the nitrogen atoms, the methyl groups, and the benzene (B151609) ring, providing experimental protocols, quantitative data, and mechanistic diagrams.

Introduction to the Reactivity of 2,3-Dimethylquinoxaline

The 2,3-dimethylquinoxaline molecule presents three main sites for electrophilic attack: the nitrogen atoms of the pyrazine (B50134) ring, the methyl groups, and the fused benzene ring. The electron-withdrawing nature of the pyrazine ring deactivates the benzene ring towards electrophilic aromatic substitution compared to benzene itself. However, the benzene ring is still susceptible to reaction under appropriate conditions. The nitrogen atoms are basic and readily react with electrophiles like acids and oxidizing agents. The methyl groups can undergo radical substitution reactions, which are often initiated by electrophilic species.

Reactions at the Nitrogen Atoms: N-Oxidation

Electrophilic attack at the nitrogen atoms is a common initial reaction. Oxidation of the nitrogen atoms to form N-oxides is a key transformation that can modify the electronic properties of the ring system and provide a handle for further functionalization.

Synthesis of 2,3-Dimethylquinoxaline-1,4-dioxide

The oxidation of 2,3-dimethylquinoxaline with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding 1,4-dioxide.

Experimental Protocol: Synthesis of 2,3-Dimethylquinoxaline-1,4-dioxide

-

Materials: 2,3-dimethylquinoxaline, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2,3-dimethylquinoxaline (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.5 - 3.0 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,3-dimethylquinoxaline-1,4-dioxide.

-

Quantitative Data: N-Oxidation of 2,3-Dimethylquinoxaline

| Electrophile | Reagent | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| Oxygen Atom | m-CPBA | DCM | 0 °C to RT | 24-48 h | 2,3-Dimethylquinoxaline-1,4-dioxide | Not specified | [1] |

Reactions at the Methyl Groups: Radical Bromination

While not a direct electrophilic attack on the methyl carbon, the reaction of 2,3-dimethylquinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to the substitution of hydrogen atoms on the methyl groups. This reaction is crucial for the synthesis of functionalized side chains.

Synthesis of 2,3-Bis(bromomethyl)quinoxaline

The use of NBS with a radical initiator like benzoyl peroxide allows for the selective bromination of the methyl groups.

Experimental Protocol: Synthesis of 2,3-Bis(bromomethyl)quinoxaline

-

Materials: 2,3-dimethylquinoxaline, N-bromosuccinimide (NBS), benzoyl peroxide, chlorobenzene.

-

Procedure:

-

In a 50 mL flask, dissolve 2,3-dimethylquinoxaline (1.25 g, 8.68 mmol), N-bromosuccinimide (2.32 g, 13.0 mmol), and benzoyl peroxide (0.15 g, 0.62 mmol) in 31 g of chlorobenzene.

-

Heat the yellow solution to 85 °C with a water bath and maintain this temperature for two hours.

-

Monitor the reaction by an appropriate method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and isolate the product. A reported procedure involves extraction with pentane (B18724) from the acetonitrile (B52724) suspension of the crude reaction mixture.[2]

-

Quantitative Data: Bromination of Methyl Groups

| Electrophile (source) | Reagent | Initiator | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| Bromine Radical | NBS | Benzoyl Peroxide | Chlorobenzene | 85 °C | 2 h | 2,3-Bis(bromomethyl)quinoxaline | ~90% (crude) | [2] |

Reactions on the Benzene Ring: Electrophilic Aromatic Substitution